molecular formula C15H20N2O6S2 B2474152 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1448136-03-5

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2474152
CAS No.: 1448136-03-5
M. Wt: 388.45
InChI Key: CWZJOWGSXVKPPH-UHFFFAOYSA-N
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Description

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a furan ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfone, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce sulfides.

Scientific Research Applications

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the isoxazole ring but shares the furan and piperidine rings.

    3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the furan and piperidine rings.

    Furan-2-ylmethyl sulfone: Contains the furan ring and sulfonyl group but lacks the piperidine and isoxazole rings.

Uniqueness

The uniqueness of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole lies in its combination of the furan, piperidine, and isoxazole rings, along with the sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.

Properties

IUPAC Name

4-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c1-11-15(12(2)23-16-11)25(20,21)17-7-5-14(6-8-17)24(18,19)10-13-4-3-9-22-13/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZJOWGSXVKPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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